molecular formula C14H10N2O8 B8146421 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid

1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid

Cat. No. B8146421
M. Wt: 334.24 g/mol
InChI Key: SMGIBNSQLDHHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C14H10N2O8 and its molecular weight is 334.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Coordination Complexes : Pyrazole-dicarboxylate acid derivatives, including those similar to 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid, can form mononuclear Cu(II)/Co(II) coordination complexes. These complexes result in 2D hydrogen-bonded networks, with and without water molecules, demonstrating potential applications in coordination chemistry (Radi et al., 2015).

  • Cytotoxic and Oxidative Effects : Derivatives of 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid, like 3,5-diphenyl-1H-pyrazole, exhibit cytotoxic and oxidative effects on cultured human peripheral blood cells. This suggests potential applications in biomedical research and pharmacology (Akbas et al., 2017).

  • Glaucoma Treatment : Novel pyrazole derivatives show more potent inhibitory effects on carbonic anhydrase isoenzymes compared to other inhibitors. This finding indicates potential applications in the treatment of glaucoma (Kasımoğulları et al., 2010).

  • Luminescence Sensing and Magnetic Properties : New 3D MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid display unique luminescence sensing towards Fe3+ and exhibit interesting magnetic properties. This highlights their potential in sensing applications and material science (Liu et al., 2019).

  • Development of Metal-Organic Frameworks (MOFs) : Various studies have demonstrated the ability of 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid derivatives to form MOFs with properties such as luminescent sensitivity and selectivity for certain ions, and potential as probes for detecting substances like Fe3+ (Tong et al., 2018).

properties

IUPAC Name

1-[(3,5-dicarboxyphenyl)methyl]pyrazole-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O8/c17-11(18)7-1-6(2-8(3-7)12(19)20)5-16-10(14(23)24)4-9(15-16)13(21)22/h1-4H,5H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGIBNSQLDHHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.